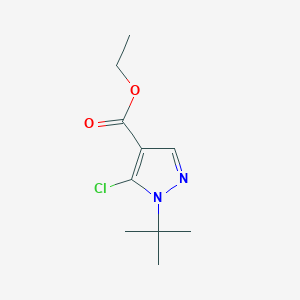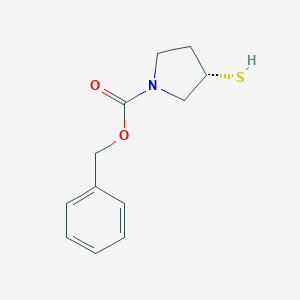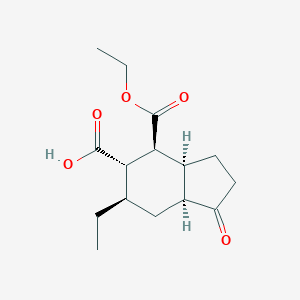
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione, also known as CP-31398, is a small molecule that has been extensively studied for its potential application in cancer treatment. CP-31398 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
作用机制
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione is not fully understood, but it is believed to involve the stabilization of the tumor suppressor protein p53. p53 is a key regulator of the cell cycle and is mutated or absent in many types of cancer. This compound has been shown to restore the function of mutant p53 and to increase the expression of wild-type p53, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and by sensitizing cells to chemotherapy and radiation therapy. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione is that it has been extensively studied and has a well-established mechanism of action. This makes it a promising candidate for further research and development. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
未来方向
There are many potential future directions for research on 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione. One area of interest is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of new formulations of this compound that can be administered more easily and effectively. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, and to identify potential side effects and drug interactions.
合成方法
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione can be synthesized using a variety of methods, including the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with cyclopropylmalonic acid diethyl ester in the presence of a base such as potassium carbonate. The resulting product can be purified using chromatography techniques to obtain this compound in high purity.
科学研究应用
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
CAS 编号 |
172527-65-0 |
|---|---|
分子式 |
C12H9ClF3NO2 |
分子量 |
291.65 g/mol |
IUPAC 名称 |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropylpropane-1,3-dione |
InChI |
InChI=1S/C12H9ClF3NO2/c13-8-3-7(12(14,15)16)5-17-11(8)10(19)4-9(18)6-1-2-6/h3,5-6H,1-2,4H2 |
InChI 键 |
JHJIUGZFMQYCHE-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)CC(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
规范 SMILES |
C1CC1C(=O)CC(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



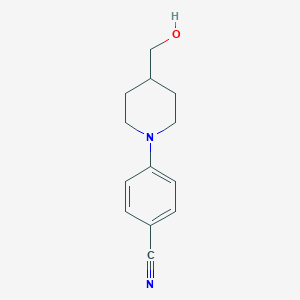
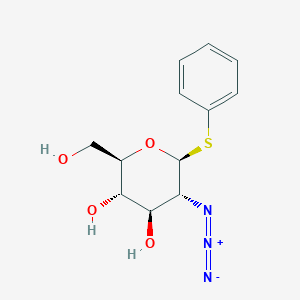

![Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro-(9CI)](/img/structure/B177956.png)
![Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B177958.png)
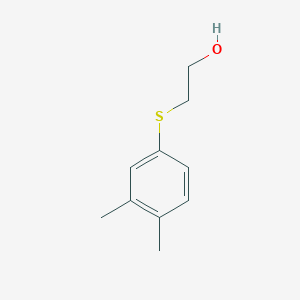
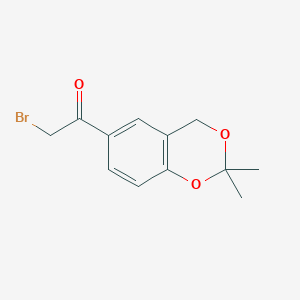
![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone](/img/structure/B177968.png)
